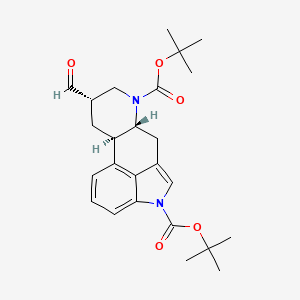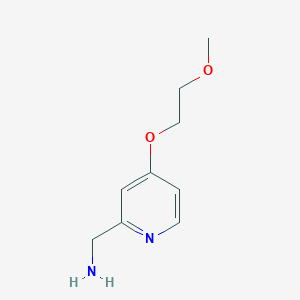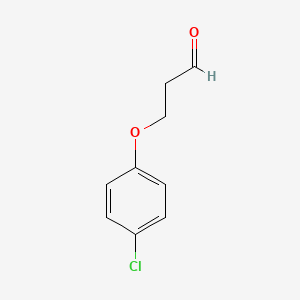
1,6-Bis-boc-8b-formyl-ergoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Bis-boc-8b-formyl-ergoline is a chemical compound with the molecular formula C25H32N2O5 and a molecular weight of 440.53 g/mol . It is a derivative of ergoline, a class of compounds known for their diverse biological activities. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis-boc-8b-formyl-ergoline typically involves multiple steps, starting from an ergoline precursor. The key steps include:
Protection of functional groups: The amino groups are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions.
Formylation: The formyl group is introduced at the 8b position using formylating agents under controlled conditions.
Purification: The final product is purified using techniques such as column chromatography to obtain a high-purity compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,6-Bis-boc-8b-formyl-ergoline can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The Boc-protected amino groups can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted ergoline derivatives depending on the nucleophile used.
Scientific Research Applications
1,6-Bis-boc-8b-formyl-ergoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex ergoline derivatives.
Biology: Studied for its potential biological activities, including interactions with receptors and enzymes.
Medicine: Investigated for its potential therapeutic properties, particularly in the context of neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,6-Bis-boc-8b-formyl-ergoline involves its interaction with specific molecular targets, such as receptors and enzymes. The formyl group at the 8b position and the Boc-protected amino groups play crucial roles in these interactions. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Ergoline: The parent compound, known for its diverse biological activities.
Lysergic acid diethylamide (LSD): A well-known ergoline derivative with potent psychoactive properties.
Ergotamine: Another ergoline derivative used in the treatment of migraines.
Uniqueness
1,6-Bis-boc-8b-formyl-ergoline is unique due to the presence of Boc-protected amino groups and a formyl group at the 8b position. These modifications confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C25H32N2O5 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
ditert-butyl (6aR,9S,10aR)-9-formyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,7-dicarboxylate |
InChI |
InChI=1S/C25H32N2O5/c1-24(2,3)31-22(29)26-12-15(14-28)10-18-17-8-7-9-19-21(17)16(11-20(18)26)13-27(19)23(30)32-25(4,5)6/h7-9,13-15,18,20H,10-12H2,1-6H3/t15-,18+,20+/m0/s1 |
InChI Key |
MQBMZVLATMHSLX-QKYXUNIQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C(=O)OC(C)(C)C)C=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C(=O)OC(C)(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol](/img/structure/B13442695.png)



![(4R,6R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,2,6-trimethyl-cyclohexanone](/img/structure/B13442709.png)

![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonyl(1,2-13C2)ethyl(15N)amino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B13442715.png)






